Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-(aminomethyl)-4-fluorobenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-9(12)6-2-3-8(10)7(4-6)5-11;/h2-4H,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZGFTDQJMUWTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-50-5 | |
| Record name | methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl 4-fluorobenzoate to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The resulting compound is then subjected to a Mannich reaction to introduce the aminomethyl group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride is primarily recognized for its potential in drug development:
- Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and inflammatory diseases due to its ability to interact with biological targets effectively.
- Biological Activity : Preliminary studies indicate that it exhibits binding affinity with specific receptors, suggesting potential therapeutic applications.
Organic Synthesis
This compound plays a crucial role in organic synthesis:
- Amino Acid Methyl Esters : It is used as an intermediate for preparing amino acid methyl esters, which are essential in peptide synthesis and other organic reactions.
- Chiral Sources : Its unique structure allows it to be utilized as a chiral source in asymmetric synthesis, contributing to the production of enantiomerically pure compounds.
Research has indicated that this compound shows various biological activities:
- Binding Studies : Interaction studies have demonstrated its potential to bind effectively to certain biological targets, making it a candidate for further pharmacological investigation.
- Comparative Analysis : Compared to similar compounds, such as methyl 3-(aminomethyl)-5-fluorobenzoate and methyl 4-(aminomethyl)-3-fluorobenzoate, it exhibits distinct pharmacological properties due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs, highlighting differences in substituents, molecular formulas, and properties:
Key Observations :
- Substituent Position: The target compound’s 3-aminomethyl and 4-fluoro substituents distinguish it from analogs like Methyl 4-amino-3-fluorobenzoate (amino at 4, fluoro at 3) and Methyl 2-amino-5-fluorobenzoate (amino at 2, fluoro at 5). These positional changes alter electronic distribution and steric effects, impacting reactivity and binding affinity .
Physicochemical Properties
- Solubility: The hydrochloride salt form improves aqueous solubility relative to neutral esters (e.g., Methyl 4-amino-3-fluorobenzoate).
- Melting Point: Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride exhibits a higher melting point (96–101°C) due to its compact structure and strong intermolecular hydrogen bonding .
Biological Activity
Methyl 3-(aminomethyl)-4-fluorobenzoate hydrochloride is a chemical compound with significant potential in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀ClFNO₂
- Molecular Weight : Approximately 219.64 g/mol
- Key Features : The compound contains an aminomethyl group and a fluorinated aromatic ring, which are crucial for its biological activity.
The mechanism of action of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Binding Affinity : The presence of the fluorine atom enhances binding affinity through hydrophobic interactions, while the aminomethyl group can form hydrogen bonds with target proteins or enzymes.
- Enzyme Interaction : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, suggesting potential anti-inflammatory and anticancer properties.
Biological Activity
This compound has been investigated for several biological activities:
- Anti-inflammatory Activity : Studies have shown that the compound exhibits anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.
- Anticancer Potential : Research suggests that it may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines, including breast cancer (MCF-7) cells .
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds highlights its unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(aminomethyl)-5-fluorobenzoate | C₉H₁₀FNO₂ | Different fluorine position; potential for varied biological activity. |
| Methyl 4-(aminomethyl)-3-fluorobenzoate | C₉H₁₀FNO₂ | Similar structure but different substitution pattern; may exhibit distinct pharmacological properties. |
| Methyl 3-(aminomethyl)benzoate | C₉H₁₁NO₂ | Lacks fluorine; might have different reactivity and biological activity. |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that this compound inhibited the growth of MCF-7 cells, showing a dose-dependent response with a half-maximal inhibitory concentration (IC50) of approximately 27 nM .
- Mechanistic Insights : Another research highlighted the compound's interaction with mitochondrial ATP synthase, suggesting that it may disrupt ATP production in cancer cells, leading to apoptosis .
- Pharmacological Applications : The compound is being explored as a potential lead in drug development for anti-inflammatory and anticancer therapies due to its unique structural features that enhance its interaction with biological targets.
Q & A
Q. Critical Parameters :
- Reaction temperature control (<40°C for reductive amination to avoid side reactions) .
- Purification via recrystallization (ethanol/ether) to achieve >95% purity .
Advanced: How can contradictory melting point data for this compound be resolved?
Methodological Answer:
Discrepancies in reported melting points (e.g., 248–250°C vs. 189°C dec.) may arise from:
- Hydration State : Anhydrous vs. hydrated forms (check via TGA or Karl Fischer titration) .
- Purity : Impurities (e.g., unreacted starting materials) lower observed melting points. Use HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) to verify purity .
- Crystallization Solvent : Ethanol vs. acetonitrile can yield polymorphs with distinct thermal profiles. Perform X-ray diffraction (XRD) to confirm crystal structure .
Q. Example Workflow :
Recrystallize from ethanol.
Characterize via DSC and HPLC.
Compare with literature data from peer-reviewed journals (e.g., Journal of Bacteriology protocols) .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Key signals include δ 8.0–8.2 ppm (aromatic H), δ 4.1–4.3 ppm (CH₂NH₂), and δ 3.9 ppm (COOCH₃) .
- ¹³C NMR : Confirm ester carbonyl (δ ~165 ppm) and fluorinated aromatic carbons (δ ~160 ppm, J = 250 Hz) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (calculated for C₉H₁₀FNO₂·HCl: 235.06 g/mol) .
- Elemental Analysis : Match C, H, N, and Cl percentages (±0.3% tolerance) .
Advanced: How to optimize reaction conditions for introducing the aminomethyl group?
Methodological Answer:
- Reductive Amination :
- Use NaBH₃CN as a milder reductant compared to H₂/Pd-C to minimize ester group reduction .
- Solvent choice: THF/H₂O (9:1) improves reagent solubility and reaction homogeneity .
- Protection/Deprotection :
- Kinetic Studies :
Case Study :
A 72% yield was achieved using 1.2 equiv. formaldehyde, 2 equiv. NaBH₃CN, and 0.5 mol% Pd/C in THF/H₂O at 25°C for 12 hours .
Basic: What are the stability considerations for this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorinated aromatic ring .
- Hydrolysis Risk : The ester group hydrolyzes in aqueous solutions (pH > 8). Use buffered solutions (pH 4–6) for biological assays .
- Hygroscopicity : The hydrochloride salt absorbs moisture; store under argon with desiccants (e.g., silica gel) .
Advanced: How to design mechanistic studies for fluorination steps?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸F-labeled reagents to track fluorine incorporation via radio-TLC .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity and transition states .
- Kinetic Isotope Effects (KIE) : Compare reaction rates of C₆H₅F vs. C₆D₅F substrates to identify rate-determining steps .
Example : A study using 4-fluorobenzoic acid derivatives showed a KIE of 1.8, indicating C-F bond formation as the rate-limiting step .
Basic: How to assess purity for pharmacological studies?
Methodological Answer:
- HPLC : Use a C18 column with UV detection at 254 nm. Retention time: ~8.2 min (ACN/H₂O = 60:40, 0.1% TFA) .
- Chiral Purity : If stereochemistry is relevant, employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol .
Advanced: What strategies mitigate byproduct formation during esterification?
Methodological Answer:
- Acid Scavengers : Add molecular sieves (3Å) to absorb water and shift equilibrium toward ester formation .
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 80°C, minimizing thermal degradation .
- Byproduct Identification : LC-MS/MS to detect methyl ester hydrolysis products (e.g., free carboxylic acid at m/z 183) .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Hydrochloride Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .
Advanced: How to evaluate bioactivity in receptor-binding assays?
Methodological Answer:
- Target Selection : Prioritize GPCRs or kinases (e.g., serotonin receptors) based on structural analogs .
- Competitive Binding Assays : Use ³H-labeled ligands (e.g., ³H-8-OH-DPAT for 5-HT₁A receptors) and Scatchard analysis for Kd determination .
- SAR Studies : Synthesize analogs (e.g., methyl ester → ethyl ester) to assess the impact of lipophilicity on IC₅₀ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
